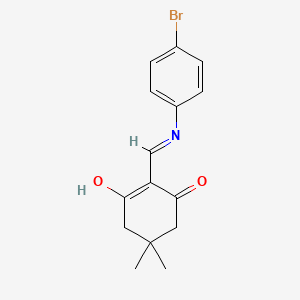

2-(((4-Bromophenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(((4-Bromophenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione is an organic compound known for its unique chemical structure and potential applications in various fields. This compound features a bromophenyl group attached to an aminomethylene moiety, which is further connected to a dimethylcyclohexane-1,3-dione ring. The presence of these functional groups imparts distinct chemical properties, making it a subject of interest in synthetic chemistry and material science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((4-Bromophenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione typically involves the following steps:

Starting Materials: The synthesis begins with 4-bromoaniline and 5,5-dimethylcyclohexane-1,3-dione.

Condensation Reaction: The key step is the condensation of 4-bromoaniline with 5,5-dimethylcyclohexane-1,3-dione in the presence of a suitable base, such as sodium ethoxide or potassium tert-butoxide, under reflux conditions. This reaction forms the aminomethylene linkage.

Purification: The crude product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

For industrial-scale production, the process is optimized to enhance yield and reduce costs. This may involve:

Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve scalability.

Catalysis: Employing catalysts to increase reaction efficiency and selectivity.

Automation: Integrating automated systems for precise control over reaction parameters and product isolation.

Análisis De Reacciones Químicas

Types of Reactions

2-(((4-Bromophenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms, potentially altering the aminomethylene group.

Substitution: The bromine atom in the bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming new derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of reduced aminomethylene derivatives.

Substitution: Formation of substituted bromophenyl derivatives.

Aplicaciones Científicas De Investigación

Synthetic Chemistry Applications

In synthetic chemistry, this compound serves as a valuable building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries that are essential for drug discovery and material science. Key reactions include:

- Condensation Reactions : The compound is synthesized through the condensation of 4-bromoaniline with 5,5-dimethylcyclohexane-1,3-dione in the presence of bases like sodium ethoxide or potassium tert-butoxide under reflux conditions.

Table 1: Comparison of Synthetic Routes

| Reaction Type | Description | Key Reagents |

|---|---|---|

| Condensation | Formation of aminomethylene linkage | 4-bromoaniline, dimethylcyclohexane-1,3-dione |

| Oxidation | Conversion to quinones | Potassium permanganate |

| Reduction | Formation of reduced derivatives | Sodium borohydride |

| Substitution | Nucleophilic substitution on bromophenyl group | Amines or thiols |

Biological Applications

The derivatives of 2-(((4-Bromophenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione have shown potential in biological applications:

- Enzyme Inhibition : Some derivatives act as enzyme inhibitors and receptor modulators, suggesting their utility in biochemical research.

Case Study: Antituberculosis Activity

A study evaluated the compound's potential against multidrug-resistant strains of Mycobacterium tuberculosis. The results indicated significant activity against both drug-resistant and non-replicating strains, highlighting its promise as a new antituberculosis agent .

Medicinal Chemistry Applications

In medicinal chemistry, compounds derived from this compound are being investigated for their therapeutic properties:

- Anticancer Activity : Research has demonstrated that certain analogs exhibit cytotoxic effects against human cancer cell lines such as HepG2 and MCF-7. The mechanisms involve modulation of cell signaling pathways crucial for cancer progression .

Table 2: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect |

|---|---|---|

| Antituberculosis | Mycobacterium tuberculosis | Significant growth inhibition |

| Anticancer | HepG2, MCF-7 | Cytotoxicity observed |

Industrial Applications

The stability and reactivity of this compound make it suitable for industrial applications:

- Material Science : It can be utilized in the synthesis of advanced materials such as polymers and resins. Its unique properties allow for the development of specialty chemicals and agrochemicals that meet specific industrial needs.

Mecanismo De Acción

The mechanism by which 2-(((4-Bromophenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione exerts its effects depends on its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The aminomethylene group can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to the observed biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(((4-Chlorophenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione

- 2-(((4-Methylphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione

- 2-(((4-Fluorophenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione

Uniqueness

Compared to its analogs, 2-(((4-Bromophenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. The bromine atom can participate in halogen bonding, which may enhance the compound’s binding affinity and specificity in biological systems.

Actividad Biológica

2-(((4-Bromophenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione is a synthetic organic compound that has garnered attention due to its potential biological activities. This compound features a unique structure that includes a bromophenyl group and an aminomethylene linkage, which contribute to its interactions with biological systems. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C15H16BrNO2

- Molecular Weight : 322.20 g/mol

The compound's structure consists of a dimethylcyclohexane-1,3-dione core attached to a 4-bromophenyl amino group. The presence of the bromine atom is significant as it influences the compound's reactivity and interaction with biological targets through mechanisms such as halogen bonding.

The biological effects of this compound are primarily attributed to its ability to interact with various molecular targets within cells. The aminomethylene group can form hydrogen bonds with enzymes and receptors, modulating their activity.

- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, which can be crucial in therapeutic contexts where enzyme activity needs to be regulated.

- Receptor Modulation : Its derivatives may act on specific receptors involved in cellular signaling pathways, potentially influencing processes such as inflammation or cancer cell proliferation.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity against various bacterial and fungal strains. For instance:

- Study Findings : In vitro tests have demonstrated promising antimicrobial effects against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like bromine enhances this activity compared to compounds with electron-donating groups .

Anticancer Activity

The compound has been evaluated for its anticancer properties:

- Case Study : In a study involving MCF7 breast cancer cells, derivatives of the compound showed significant cytotoxic effects. The most active derivatives were identified using the Sulforhodamine B (SRB) assay, indicating that structural modifications could enhance efficacy against cancer cells .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| 2-(((4-Chlorophenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione | Chloro | Moderate | Low |

| 2-(((4-Fluorophenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione | Fluoro | High | Moderate |

| This compound | Bromo | High | High |

This table illustrates that the brominated derivative exhibits superior biological activities compared to its chlorinated and fluorinated counterparts.

Conclusion and Future Directions

The biological activity of this compound highlights its potential as a scaffold for drug development in antimicrobial and anticancer therapies. Further research is warranted to explore its full therapeutic potential and elucidate its mechanisms of action in greater detail.

Future studies should focus on:

- In vivo Testing : To confirm efficacy and safety in living organisms.

- Mechanistic Studies : To better understand how this compound interacts at the molecular level.

- Structure-Activity Relationship (SAR) : To optimize derivatives for enhanced biological activity.

Propiedades

IUPAC Name |

2-[(4-bromophenyl)iminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BrNO2/c1-15(2)7-13(18)12(14(19)8-15)9-17-11-5-3-10(16)4-6-11/h3-6,9,18H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDZORFDBGIHRAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=C(C(=O)C1)C=NC2=CC=C(C=C2)Br)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.